molecular formula C21H31NO3 B6782380 N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide

Cat. No.: B6782380
M. Wt: 345.5 g/mol
InChI Key: DWGLMYOYBYOQNK-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-8-oxaspiro[45]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-15(2)18(16-6-4-3-5-7-16)20(24)22-14-17-8-9-21(19(17)23)10-12-25-13-11-21/h3-7,15,17-19,23H,8-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGLMYOYBYOQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NCC2CCC3(C2O)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide typically involves a multi-step process. One common method includes the formation of the spirocyclic core through a stereoselective synthesis route. This involves the use of d-glucose as a starting material, which undergoes a series of reactions to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic processes are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-[(4-hydroxy-8-oxaspiro[4

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological macromolecules, making it useful in studying biochemical pathways.

    Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.

    Industry: It may serve as a precursor for manufacturing specialized chemicals or materials.

Mechanism of Action

The mechanism by which N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures such as 1,6-dioxaspiro[4.5]decanes and their derivatives. These compounds share structural similarities but may differ in their functional groups and bioactivity.

Uniqueness

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide is unique due to its specific combination of functional groups and spirocyclic core.

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